

Application Notes and Protocols for SR1001 in In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **SR1001** in in vivo research settings. **SR1001** is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptors alpha (ROR α) and gamma t (ROR γ t), playing a critical role in the regulation of immune responses and metabolism.

Mechanism of Action

SR1001 functions as a synthetic ligand for ROR α and ROR γ t, which are key transcription factors in the differentiation of T helper 17 (Th17) cells.[1][2] By binding to the ligand-binding domains of these receptors, **SR1001** induces a conformational change that reduces the affinity for coactivators and increases the recruitment of corepressors.[3] This action suppresses the transcriptional activity of ROR α and ROR γ t, leading to the inhibition of Th17 cell differentiation and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][4][5]

Quantitative Data Summary

The following tables summarize the key parameters and findings from various in vivo studies utilizing **SR1001**.

Table 1: **SR1001** Receptor Binding and Potency

Parameter	Receptor	Value	Reference
Ki	ROR α	172 nM	[1]
Ki	ROR γ t	111 nM	[1]
IC50 (coactivator interaction)	ROR γ	~117 nM	[1]

Table 2: Summary of In Vivo Studies with **SR1001** in Mice

Animal Model	Disease/Condition	Dosage	Administration Route	Vehicle	Key Findings	Reference
C57BL/6 Mice	Experimental Autoimmune Encephalomyelitis (EAE)	25 mg/kg, twice daily	Intraperitoneal (i.p.)	DMSO	Delayed onset and reduced severity of EAE.	[5]
Female NOD/LtJ Mice	Type 1 Diabetes	25 mg/kg, twice daily	Intraperitoneal (i.p.)	Not specified	Reduced incidence of diabetes and islet inflammation.	[6]
Cerulein-induced Mice	Acute Pancreatitis	25 mg/kg and 50 mg/kg	Intraperitoneal (i.p.)	Not specified	Significantly alleviated pancreatitis; decreased serum amylase, IL-6, TNF- α , IL-17, and IL-23.	[4]
Vldlr-/- Mice	Spontaneous Subretinal Neovascularization	25 mg/kg	Intraperitoneal (i.p.)	Not specified	Effectively protected against pathologic neovascularization.	[3]

C57BL/6 Mice	Hepatic Gene Expression	Not specified	Intraperitoneal (i.p.)	Not specified	Suppresses the expression of hepatic ROR target genes (Cyp7b1, Rev-erba, and Serpine 1). [1]
--------------	-------------------------	---------------	------------------------	---------------	--

Experimental Protocols

Protocol 1: Preparation of SR1001 for In Vivo Administration

This protocol provides instructions for preparing **SR1001** in a common vehicle for intraperitoneal injection in mice.

Materials:

- **SR1001** powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of **SR1001** powder.

- Prepare a stock solution by dissolving **SR1001** in 100% DMSO. A common stock concentration is 25 mg/mL.^[5]
- Ensure complete dissolution by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
- Working Solution Preparation (Example for a 25 mg/kg dose in a 25g mouse):
 - The dosing volume is typically 100-200 µL for intraperitoneal injections in mice. For this example, we will use a 100 µL injection volume.
 - Calculate the required dose per animal: 25 mg/kg * 0.025 kg = 0.625 mg/mouse.
 - Calculate the required concentration of the working solution: 0.625 mg / 0.1 mL = 6.25 mg/mL.
 - Prepare the working solution by diluting the 25 mg/mL stock solution with sterile PBS. For example, to make 1 mL of working solution, add 250 µL of the 25 mg/mL stock solution to 750 µL of sterile PBS.
 - Vortex the working solution thoroughly before administration. The final DMSO concentration should be kept as low as possible to minimize toxicity.

Note on Vehicle Selection: Several vehicle formulations have been reported for the *in vivo* delivery of **SR1001**. The choice of vehicle will depend on the experimental requirements. Other options include:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline^[1]
- 10% DMSO, 90% Corn Oil^[1]

Protocol 2: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes a common model used to evaluate the efficacy of **SR1001** in a Th17-mediated autoimmune disease.

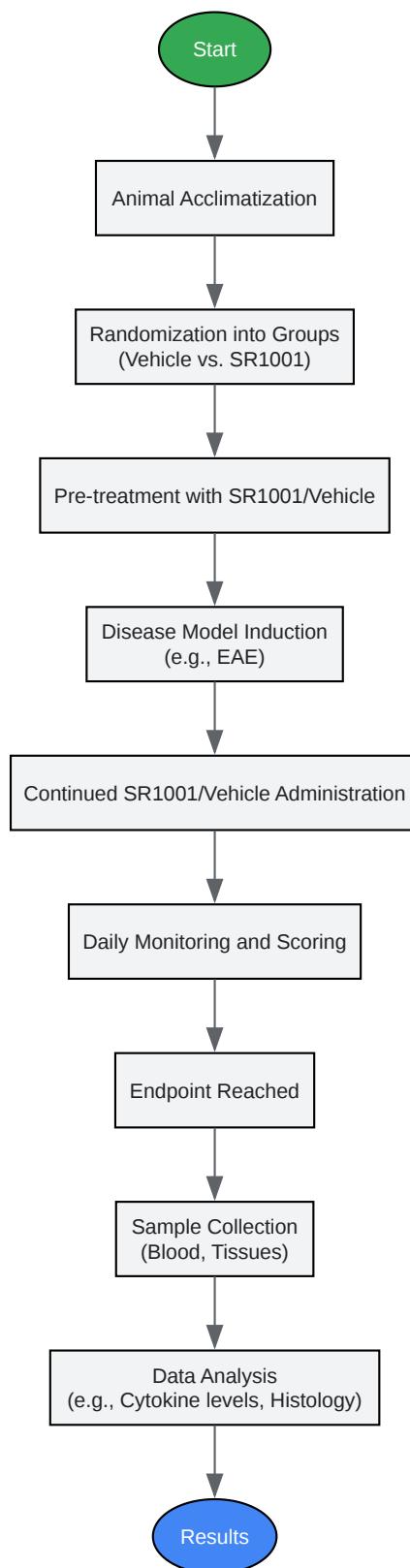
Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- Pertussis toxin
- **SR1001** working solution (from Protocol 1)
- Vehicle control solution
- Syringes and needles for immunization and administration

Procedure:

- Immunization for EAE Induction:
 - On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- **SR1001** Administration:
 - Begin **SR1001** or vehicle administration 2 days prior to immunization (Day -2) and continue daily or twice daily throughout the experiment.[5]
 - Administer **SR1001** (e.g., 25 mg/kg) or vehicle intraperitoneally.
- Clinical Scoring of EAE:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the clinical severity of the disease using a standardized scale:
 - 0: No clinical signs

- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund state


- Data Analysis:
 - Record the daily clinical scores for each mouse.
 - Analyze the data to determine the mean clinical score, disease incidence, and day of onset for both the **SR1001**-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of SR1001 Action

Caption: **SR1001** inhibits ROR γ t-mediated transcription.

Experimental Workflow for In Vivo SR1001 Study

[Click to download full resolution via product page](#)

Caption: General workflow for an in-vivo **SR1001** efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ROR γ t and ROR α signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. SR1001 | ROR agonist | Mechanism | Concentration [selleckchem.com]
- 4. ROR γ t inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL-17-producing Th17 and $\gamma\delta$ -T cells in mice with ceruleotide-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SR1001 in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560095#sr1001-dosage-and-administration-for-in-vivo-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com